Zinc Finger Stoichiometry: Single (NCp10) Versus Dual (NCp7) Finger Architecture Defines Functional Capacity
NCp10 contains one CCHC-type zinc finger (Cys26-X2-Cys29-X4-His34-X4-Cys39), whereas HIV-1 NCp7 contains two successive zinc fingers linked by a basic sequence. This structural difference directly limits NCp10's nucleic acid annealing efficiency relative to NCp7 [1]. In direct fluorescence-based assays, NCp10 and NCp7 both bind and destabilize the HIV-1 cTAR stem-loop, but NCp10's activation of cTAR/TAR annealing is substantially lower, indicating that the two NCp7 fingers act in concert to promote rate-limiting duplex nucleation [1]. The single-finger architecture makes NCp10 a simpler model system for structure-activity relationship (SAR) studies and peptidomimetic design [1].
| Evidence Dimension | Zinc finger count per protein molecule |
|---|---|
| Target Compound Data | 1 zinc finger (CCHC type, residues 26-39) |
| Comparator Or Baseline | HIV-1 NCp7: 2 zinc fingers (CCHC type, tandem arrangement) |
| Quantified Difference | 1 vs. 2 fingers; quantitative annealing rate difference not numerically resolved in available primary data but qualitatively described as 'less efficient' for NCp10 [1] |
| Conditions | In vitro fluorescence-based cTAR/TAR annealing assay, pH ~7, 25°C [1] |
Why This Matters
Procurement decisions hinge on whether the experimental goal requires the full dual-finger chaperone efficiency of NCp7 or the simplified single-finger model system that NCp10 provides for inhibitor design and mechanistic dissection.
- [1] Egelé, C., Piémont, E., Didier, P., Ficheux, D., Roques, B., Darlix, J. L., de Rocquigny, H., & Mély, Y. (2007). The single-finger nucleocapsid protein of Moloney murine leukemia virus binds and destabilizes the TAR sequences of HIV-1 but does not promote efficiently their annealing. Biochemistry, 46(50), 14650-14662. View Source
